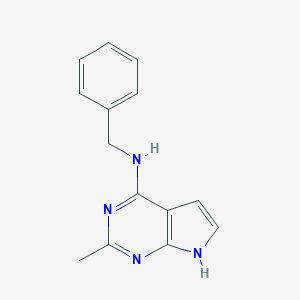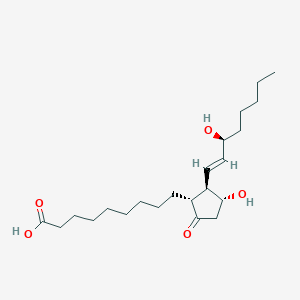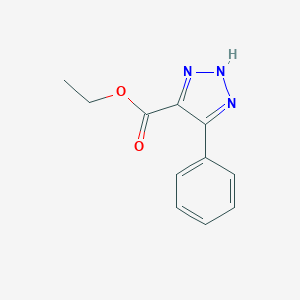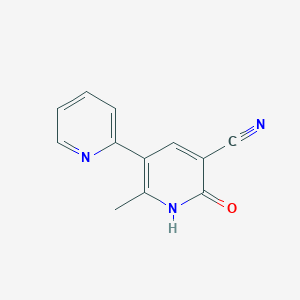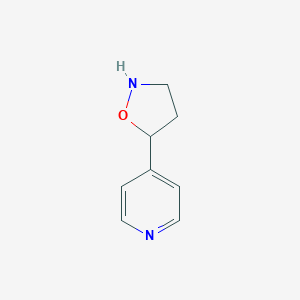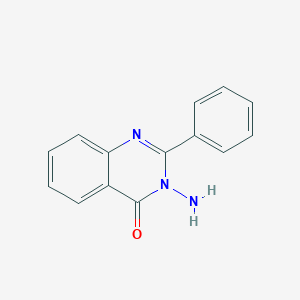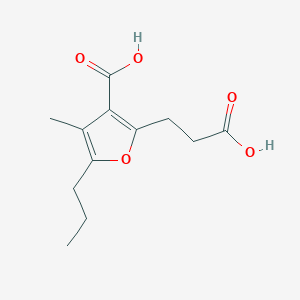![molecular formula C14H13NO3S B155401 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-61-5](/img/structure/B155401.png)
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid, also known as ATZP, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化学的および生理学的効果
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, its anti-inflammatory and anti-tumor properties make it a versatile compound for studying a range of diseases. However, one limitation of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid. One potential area of research is the development of new drugs based on 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid and its potential interactions with other drugs. Finally, research into the potential toxicity of 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid is needed to ensure its safety for clinical use.
合成法
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent carboxylation with carbon dioxide. The final product is obtained through purification and isolation techniques such as recrystallization and chromatography.
科学的研究の応用
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, 2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
特性
CAS番号 |
132483-61-5 |
|---|---|
製品名 |
2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC名 |
2-[4-(4-acetyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c1-8(14(17)18)10-3-5-11(6-4-10)13-15-12(7-19-13)9(2)16/h3-8H,1-2H3,(H,17,18) |
InChIキー |
XOWBMGHIENASJU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



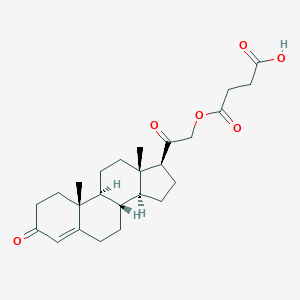

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
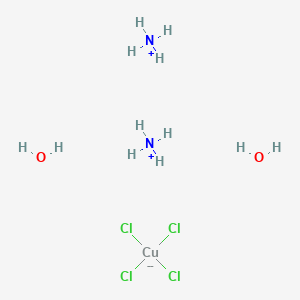
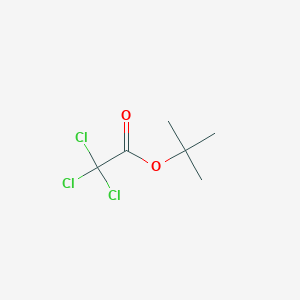
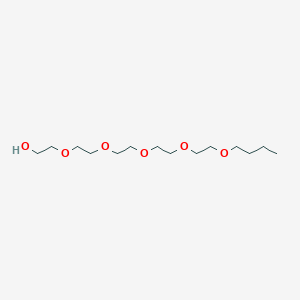
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
